molecular formula C8H11ClN2 B1602327 6-(chloromethyl)-N,N-dimethylpyridin-2-amine CAS No. 405103-62-0

6-(chloromethyl)-N,N-dimethylpyridin-2-amine

Cat. No.: B1602327
CAS No.: 405103-62-0
M. Wt: 170.64 g/mol
InChI Key: LECLZVYANMESOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions, where a nucleophile (a species rich in electrons) attacks an electrophilic site on the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of a compound depends on its structure and the conditions under which it is reacted. For example, the chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Polymer Synthesis and Catalysis

  • Polymerization Catalysts : A study on the polymerization of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether) utilized aromatic amine ligands and copper(I) chloride, highlighting the efficiency of aromatic amines in catalyzing polymer synthesis. The specific ligand structure and basicity were critical for the polymerization rate and by-product formation, suggesting that related compounds might serve as effective ligands in similar polymerization processes (Kim et al., 2018).

Organic Synthesis

  • Cationic Polymerization : The role of 2,6-dimethylpyridine in the living cationic polymerization of isobutyl vinyl ether was explored, showing its effectiveness in stabilizing growing cations for living polymer processes. This highlights the potential for similar amines to facilitate controlled polymerization reactions (Higashimura et al., 1989).

Chemical Reactions and Mechanisms

  • Metal Complex Formation : Research on low-valent aminopyridinato chromium methyl complexes illustrates the utility of aminopyridine ligands in forming organometallic complexes, which are relevant in catalysis and material science. The ability to form complexes with diverse metals could suggest similar applications for 6-(chloromethyl)-N,N-dimethylpyridin-2-amine (Noor et al., 2015).

Material Science and Engineering

  • Hydrogen Bonding and Self-Assembly : The study on heterocyclic ureas and their unfolding to form hydrogen-bonded complexes underscores the significance of aminopyridines in creating structured materials through hydrogen bonding. This could imply that this compound might be utilized in the design of new materials with specific self-assembly properties (Corbin et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is highly dependent on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, and appropriate safety measures should be taken when handling them .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research may focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

6-(chloromethyl)-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLZVYANMESOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591294
Record name 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-62-0
Record name 6-(Chloromethyl)-N,N-dimethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405103-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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